molecular formula C18H13F3N2OS B2577878 N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 1705352-98-2

N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2577878
CAS No.: 1705352-98-2
M. Wt: 362.37
InChI Key: UDWSJNQIWOPBNR-UHFFFAOYSA-N
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Description

N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoromethylbenzamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles like amines or thiols are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking its catalytic function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)benzamide
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide stands out due to its unique combination of a thiophene ring, a pyridine ring, and a trifluoromethylbenzamide group. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyridine moiety, and a trifluoromethylbenzamide group. Its chemical formula is C17H12F3N3OSC_{17}H_{12}F_3N_3OS, which indicates the presence of multiple functional groups that may contribute to its biological activity.

Research indicates that this compound interacts with various molecular targets, primarily through enzyme inhibition. Notably, it has been shown to inhibit:

  • Carbonic Anhydrase : This enzyme plays a crucial role in regulating pH and fluid balance in cells. Inhibition can lead to altered cellular functions.
  • Cholinesterase : The inhibition of this enzyme can affect neurotransmitter levels, potentially leading to neuroprotective effects or alterations in synaptic transmission.

Anticancer Properties

The compound has demonstrated promising antiproliferative activity against several cancer cell lines. In vitro studies have evaluated its effectiveness against:

  • Breast Cancer (MCF-7) : The compound exhibited an IC50 value indicating significant cytotoxicity.
  • Colon Cancer (HT-29) : Similar effects were noted, supporting its potential as an anticancer agent.
Cell LineIC50 (μM)Observations
MCF-71.5Induces apoptosis
HT-292.0Significant growth inhibition
A549 (Lung)1.8Moderate cytotoxicity

Neuroprotective Effects

In addition to its anticancer properties, the compound has been explored for neuroprotective effects. Studies show it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies

  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor size in xenograft models of breast cancer, highlighting its therapeutic potential.
  • Mechanistic Studies : Research using fluorescence microscopy revealed that the compound induces mitochondrial dysfunction in cancer cells, leading to apoptosis through the intrinsic pathway.

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)16-4-2-1-3-15(16)17(24)23-9-12-7-14(10-22-8-12)13-5-6-25-11-13/h1-8,10-11H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWSJNQIWOPBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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